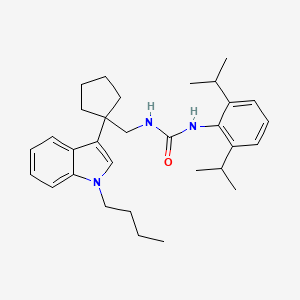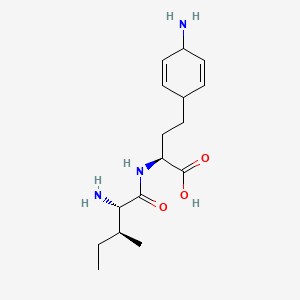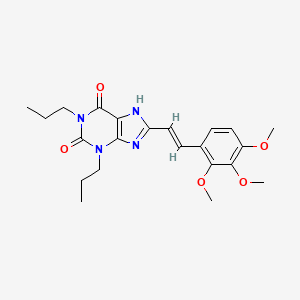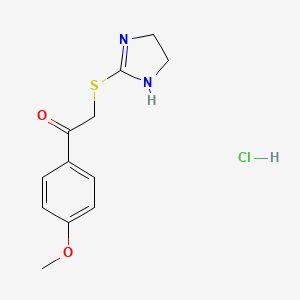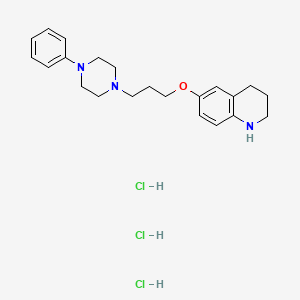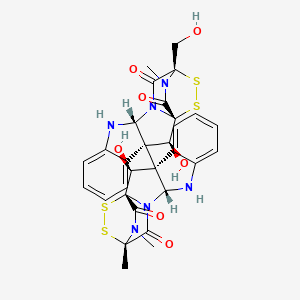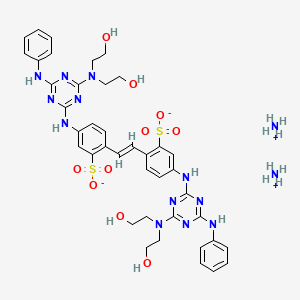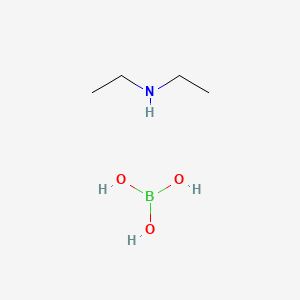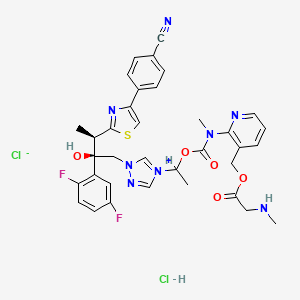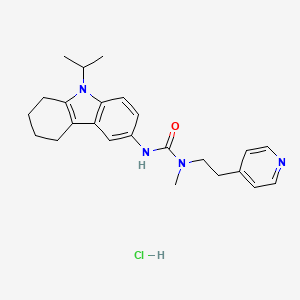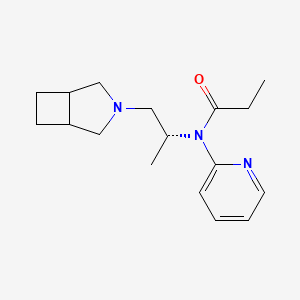
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound features a unique bicyclic structure, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled temperature and pressure conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using pyridine as a starting material.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Pyridine, sodium hydride, and other nucleophiles.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor binding.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism by which Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (S)-: The enantiomer of the compound , differing only in the spatial arrangement of atoms.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide: Another analog with a butyramide group.
Uniqueness
The uniqueness of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82178-85-6 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-[(2R)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m1/s1 |
Clé InChI |
FNICGOJATFUBFY-WLYUNCDWSA-N |
SMILES isomérique |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CC3CCC3C2 |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


